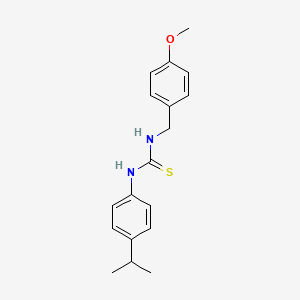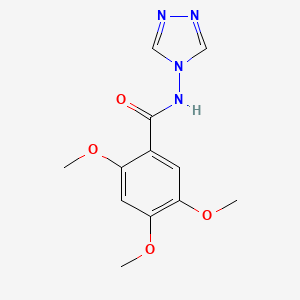
2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide, also known as TMTB, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. TMTB is a triazolobenzamide derivative and has been shown to have various biological effects, making it a promising compound for further study.
Wirkmechanismus
2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide has been shown to inhibit the activity of PKC by binding to the enzyme's regulatory domain. This binding prevents the activation of PKC and subsequent downstream signaling pathways. This compound has also been shown to have an effect on other cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of PKC activity, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. This compound has also been shown to have anti-inflammatory effects and has been investigated for its potential use in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide in lab experiments is its specificity for PKC inhibition. This compound has been shown to have a high affinity for the regulatory domain of PKC and does not inhibit other kinases. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, and caution should be taken when using this compound in experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide. One area of interest is its potential use in treating cancer. This compound has been shown to inhibit the growth of tumors in animal models, and further research is needed to determine its efficacy in treating cancer in humans. Another area of interest is its potential use in treating inflammatory diseases. This compound has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.
Synthesemethoden
The synthesis of 2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide involves a multistep process that includes the reaction of 2,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form 2,4,5-trimethoxyphenylhydrazine. This intermediate is then reacted with 4-chloro-1,2,4-triazole to form this compound.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide has been investigated for its potential use in various scientific research applications. One area of interest is its use as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways. This compound has been shown to inhibit the activity of PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
2,4,5-trimethoxy-N-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-18-9-5-11(20-3)10(19-2)4-8(9)12(17)15-16-6-13-14-7-16/h4-7H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOBCVNCRIOUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NN2C=NN=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

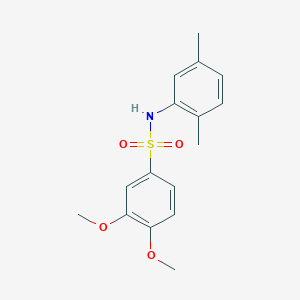
![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)

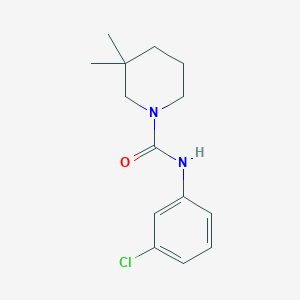

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)
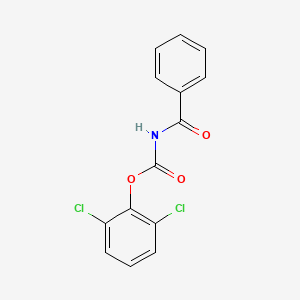
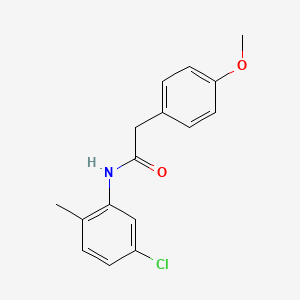
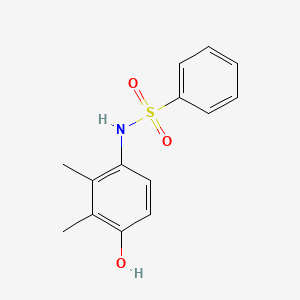

![N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B5837483.png)
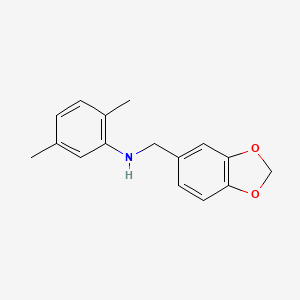
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)
